molecular formula C20H17N3O4S B2735201 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1448072-98-7

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2735201
CAS RN: 1448072-98-7
M. Wt: 395.43
InChI Key: GRAWATDRIQELLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A series of compounds bearing the benzo[d][1,3]dioxol-5-yl group have been designed based on literature reports of the activity of similar compounds against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

The compound has been used in a detailed structure–activity relationship study, which culminated in the identification of more active analogs . This study has helped develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

Antitumor Evaluation

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

Drug Design

The compound has been used in the design of substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . These compounds have been studied for their drug likeness and ADME studies .

Molecular Properties Prediction

The compound has been used in the prediction of molecular properties relevant to drug motifs . This includes the prediction of ADME properties, BBB penetration, and solubility .

Detection of Carcinogenic Heavy Metal Ions

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-14-18(28-20(22-14)23-9-3-4-10-23)19(24)21-8-2-5-11-25-15-6-7-16-17(12-15)27-13-26-16/h3-4,6-7,9-10,12H,8,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAWATDRIQELLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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